Cas no 1172731-18-8 (5-bromo-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylfuran-2-carboxamide)

5-bromo-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylfuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-bromo-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylfuran-2-carboxamide
- AKOS024581417
- 1172731-18-8
- 5-bromo-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)furan-2-carboxamide
- F0537-2367
- 5-bromo-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
-
- インチ: 1S/C12H6BrN3O4S2/c13-10-2-1-8(20-10)11(17)15-12-14-7(5-22-12)9-3-6(4-21-9)16(18)19/h1-5H,(H,14,15,17)
- InChIKey: MVTTWGUJYCCPEA-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(NC2=NC(=CS2)C2=CC(=CS2)[N+](=O)[O-])=O)O1
計算された属性
- 精确分子量: 398.89831g/mol
- 同位素质量: 398.89831g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 453
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 157Ų
- XLogP3: 3.8
5-bromo-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylfuran-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0537-2367-100mg |
5-bromo-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
1172731-18-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0537-2367-1mg |
5-bromo-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
1172731-18-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0537-2367-4mg |
5-bromo-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
1172731-18-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0537-2367-2mg |
5-bromo-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
1172731-18-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0537-2367-30mg |
5-bromo-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
1172731-18-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0537-2367-20mg |
5-bromo-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
1172731-18-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0537-2367-50mg |
5-bromo-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
1172731-18-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0537-2367-15mg |
5-bromo-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
1172731-18-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0537-2367-20μmol |
5-bromo-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
1172731-18-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0537-2367-75mg |
5-bromo-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
1172731-18-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
5-bromo-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylfuran-2-carboxamide 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
5-bromo-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylfuran-2-carboxamideに関する追加情報
Introduction to 5-bromo-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylfuran-2-carboxamide (CAS No. 1172731-18-8)
5-bromo-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylfuran-2-carboxamide (CAS No. 1172731-18-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiazole derivatives and is characterized by the presence of a bromo group, a nitrothiophene moiety, and a furan carboxamide functional group. These structural elements contribute to its diverse pharmacological properties, making it a promising candidate for various therapeutic applications.
The chemical structure of 5-bromo-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylfuran-2-carboxamide is particularly noteworthy for its aromatic heterocyclic rings and functional groups. The bromo substituent on the furan ring can influence the compound's electronic properties and reactivity, while the nitro group on the thiophene ring provides additional electron-withdrawing effects. The thiazole ring, known for its biological activity, further enhances the compound's potential as a drug candidate.
Recent studies have focused on the synthesis and characterization of 5-bromo-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylfuran-2-carboxamide. Researchers have employed various synthetic routes to produce this compound, including multistep reactions involving coupling reactions, cyclizations, and functional group transformations. The choice of synthetic method often depends on factors such as yield, purity, and scalability, which are crucial for both academic research and industrial applications.
In terms of biological activity, 5-bromo-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylfuran-2-carboxamide has shown promising results in several areas. One of the most significant findings is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
Beyond its anticancer properties, 5-bromo-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylfuran-2-carboxamide has also been investigated for its antimicrobial activity. Research has shown that it possesses broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics to combat multidrug-resistant bacterial strains.
The pharmacokinetic profile of 5-bromo-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylfuran-2-carboxamide is another area of interest. Preliminary studies have indicated that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for ensuring that the compound can effectively reach its target site in vivo without causing significant toxicity or adverse effects.
To further explore the therapeutic potential of 5-bromo-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylfuran-2-carboxamide, clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in human subjects. Early results from phase I trials have shown promising outcomes in terms of tolerability and preliminary efficacy signals.
In addition to its direct therapeutic applications, 5-bromo-N-4-(4-nitrothiophen-2-y l)-1 , 3 - th iaz ol - 2 - ylf u ran - 2 - car box amide has also been used as a tool compound in chemical biology research. Its unique structure allows researchers to probe specific biological processes and pathways, providing valuable insights into disease mechanisms and potential targets for drug discovery.
The future outlook for 5-bromo-N-[4-(4-nitrothiophen - 2 - yl ) - 1 , 3 - th iaz ol - 2 - yl ] fu ran - 2 - car box amide is promising. Ongoing research efforts are focused on optimizing its structure to enhance its potency and selectivity while minimizing side effects. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve its bioavailability and therapeutic index.
In conclusion, 5-bromo-N-[4-(4-nitrothiophen - 2 - yl ) - 1 , 3 - th iaz ol - 2 - yl ] fu ran - 2 - car box amide (CAS No. 1172731 - 18 - 8) represents a fascinating compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a therapeutic agent or research tool.
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